![molecular formula C18H24N4O B2757041 3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one CAS No. 2415453-02-8](/img/structure/B2757041.png)

3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

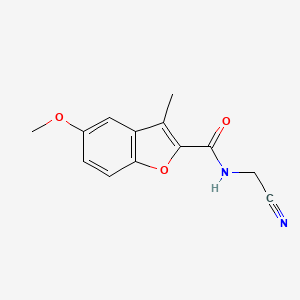

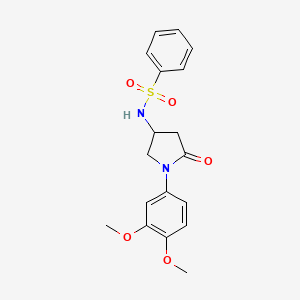

The compound “3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one” is a complex organic molecule. It contains a benzimidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The benzimidazole moiety is known for its broad range of chemical and biological properties .

Scientific Research Applications

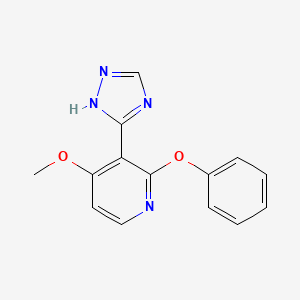

- Antifungal and Anticancer Properties : Triazole derivatives often exhibit antifungal and anticancer effects. Scientists have investigated the compound’s ability to inhibit fungal growth and its potential as an anticancer agent .

- Synthesis of Novel Derivatives : Researchers have synthesized derivatives of this compound to explore their pharmacological properties. For example, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones have been designed and evaluated for anticancer activity .

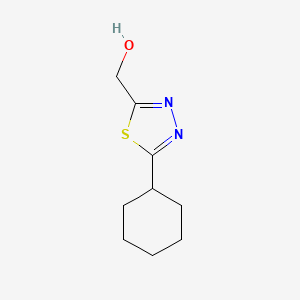

- Ionic Organic Solids as Catalysts : The compound has been used in catalytic protocols. For instance, 1,3-bis(carboxymethyl)imidazolium chloride acts as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology allows the preparation of the compound with moderate yield .

- Aza-Michael Reaction : The aza-Michael reaction, which involves the addition of N-heterocycles to α,β-unsaturated ketones, is an atom-efficient synthetic protocol. It provides access to β-aminocarbonyl derivatives, valuable precursors for bioactive compounds .

- Biological Effects : The compound’s structural characteristics facilitate binding with target molecules, making it relevant for drug discovery .

- 3-Aryl-3-triazolylpropiophenones : These compounds, including derivatives of our compound, have been described as efficient components in fungicide, bactericide, and herbicide formulations .

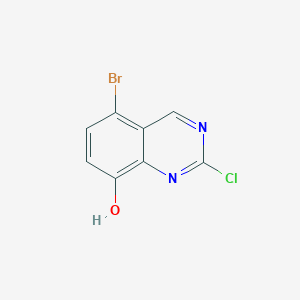

- 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines : These derivatives were synthesized via intramolecular cyclization and evaluated as potential antifungal agents .

Medicinal Chemistry and Drug Development

Catalysis and Organic Synthesis

Heteroarylated Carbonyl Compounds

Fungicides and Herbicides

Antifungal Agents

Mechanochemical Synthesis

properties

IUPAC Name |

3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-12(2)17-20-14-6-3-4-7-15(14)22(17)13-10-21(11-13)16-8-5-9-19-18(16)23/h3-4,6-7,12-13,16H,5,8-11H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPZVCVZNXSLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4CCCNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate](/img/structure/B2756958.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2756960.png)

![3-((3-chlorophenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2756964.png)

![1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]](/img/structure/B2756966.png)

![1-(4-Benzyl-1-piperazinyl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol dihydrochloride](/img/structure/B2756968.png)

![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-nitro-phenyl)-urea](/img/structure/B2756976.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2756977.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2756981.png)